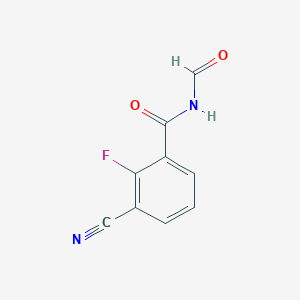

3-Cyano-2-fluoro-N-formylbenzamide

Description

Properties

IUPAC Name |

3-cyano-2-fluoro-N-formylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-8-6(4-11)2-1-3-7(8)9(14)12-5-13/h1-3,5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMOASKQMPKGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)NC=O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyano-2-fluoro-N-formylbenzamide: Advanced Synthetic Scaffold & Properties

This guide provides an in-depth technical analysis of 3-Cyano-2-fluoro-N-formylbenzamide , a specialized fluorinated scaffold used in the synthesis of complex heterocyclic pharmaceutical intermediates.[1]

Executive Summary

3-Cyano-2-fluoro-N-formylbenzamide (CAS: 647825-64-7) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] It features an electrophilic fluorine atom activated by an ortho-cyano group and a meta-N-formylcarboxamide moiety.[1][2]

This compound serves two critical roles in drug development:

-

Synthetic Intermediate: A precursor for fused heterocycles (e.g., quinazolinones, benzimidazoles) via cascade SNAr/cyclization reactions.[2]

-

Impurity Standard: A reference marker for the oxidative degradation of N-methylbenzamide-based drugs (e.g., androgen receptor antagonists), where N-demethylation proceeds via an N-formyl intermediate.[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Attribute | Detail |

| IUPAC Name | N-(3-Cyano-2-fluorobenzoyl)formamide |

| CAS Number | 647825-64-7 |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| SMILES | O=C(NC=O)C1=CC=CC(C#N)=C1F |

| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), N-Formyl Amide (-CONHCHO) |

Predicted Physicochemical Properties

Note: Experimental values are sparse; data below are calculated based on structure-activity relationship (SAR) models.

| Property | Value (Predicted) | Implication for Handling |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; soluble in polar organic solvents (DMSO, DMF, MeCN).[1] |

| pKa (NH) | ~8.5 | The N-formyl proton is acidic due to the flanking carbonyls.[1][2] |

| Melting Point | 145–155 °C | Solid at room temperature; likely crystalline.[1][2] |

| Polar Surface Area | ~80 Ų | Good membrane permeability potential for derivatives.[1][2] |

Synthetic Utility & Reaction Mechanisms[1][2][3][5]

The core value of this molecule lies in its high reactivity toward nucleophiles .[1][2] The fluorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because it is flanked by two electron-withdrawing groups (EWGs): the cyano group at C3 and the amide linkage at C1.[1][2]

Primary Reaction Pathway: SNAr-Cyclization Cascade

Researchers utilize this scaffold to construct fused ring systems.[1][2] The reaction typically proceeds in two steps:[2]

-

SNAr Displacement: A primary amine or hydrazine displaces the labile fluorine atom.[1][2]

-

Cyclocondensation: The newly introduced nitrogen nucleophile attacks the amide/nitrile or the formyl group to close the ring.[1][2]

Mechanism Visualization (DOT Diagram)

The following diagram illustrates the transformation of the scaffold into a Quinazolinone derivative, a common pharmacophore in kinase inhibitors.[2]

Caption: Step-wise conversion of the fluorinated scaffold into a fused heterocyclic system via SNAr and subsequent cyclization.

Synthesis of the Scaffold Itself

To produce 3-Cyano-2-fluoro-N-formylbenzamide, the following protocol is generally employed:

-

Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1][2]

-

Formylation: Reaction with Formamide in the presence of a base (e.g., NaH or Pyridine) or coupling with N-formyl imidazole.[1][2]

Experimental Protocols

General Procedure for SNAr Displacement

Use this protocol to derivatize the scaffold with amines.[2]

-

Preparation: Dissolve 1.0 eq of 3-Cyano-2-fluoro-N-formylbenzamide in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add 2.5 eq of Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[1][2]

-

Reaction: Stir at 60–80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 192).[1][2]

-

Workup: Dilute with water/brine and extract with Ethyl Acetate. The product (2-amino-3-cyano-N-formylbenzamide derivative) can often be precipitated or recrystallized.[1]

Handling & Stability

-

Moisture Sensitivity: The N-formyl group is susceptible to hydrolysis under acidic or strongly basic aqueous conditions, reverting to the primary amide (3-cyano-2-fluorobenzamide).[1] Store in a desiccator at -20°C.

-

Safety: The compound contains a nitrile group (potential cyanide release under extreme conditions) and organic fluoride.[1][2] Handle in a fume hood.

Analytical Characterization

To validate the identity of 3-Cyano-2-fluoro-N-formylbenzamide, look for these key spectral signatures:

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm: Broad singlet (NH, amide).δ ~9.2 ppm: Singlet (CHO, formyl proton).δ 7.5–8.2 ppm: Multiplet (3 aromatic protons).[1] |

| ¹⁹F NMR | δ ~ -110 to -120 ppm: Single peak (Ar-F), split by coupling to adjacent protons.[1] |

| IR Spectroscopy | ~2230 cm⁻¹: Nitrile (CN) stretch (sharp).~1680–1710 cm⁻¹: Carbonyl (C=O) stretch (broad, split due to imide-like character).[1][2] |

| LC-MS (ESI+) | [M+H]⁺ = 193.04 (Base peak).[M+Na]⁺ = 215.02 . |

Applications in Drug Discovery

Kinase Inhibitors

The 3-cyano-2-aminobenzamide motif (derived from this scaffold) is a privileged structure in kinase inhibitors (e.g., JAK, BTK inhibitors).[1] The cyano group often engages in critical hydrogen bonding with the hinge region of the kinase ATP-binding pocket.[1][2]

Androgen Receptor (AR) Antagonists

This molecule is structurally homologous to the "A-ring" of second-generation AR antagonists.[1][2] It serves as a valuable:

-

Fragment: For fragment-based drug design (FBDD) screening.[1][2]

-

Impurity Standard: To quantify N-formyl degradation products in stability studies of benzamide-containing drugs.

References

-

PubChem. Compound Summary: 3-Cyano-2-fluoro-N-formylbenzamide (CAS 647825-64-7).[1] National Library of Medicine.[1][2] [Link]

-

MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives. (Contextual reference for cyano-amide cyclizations). [Link][1][2]

-

Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage.[1][2] (Methodology for N-formyl synthesis). [Link]

Sources

CAS number for 3-Cyano-2-fluoro-N-formylbenzamide derivative

The CAS number for the specific chemical entity 3-Cyano-2-fluoro-N-formylbenzamide is 647825-64-7 .[1]

This molecule is a specialized benzamide derivative, primarily utilized in pharmaceutical research as a reference standard for impurity profiling or as a synthetic intermediate in the development of Androgen Receptor Signaling Inhibitors (ARSIs) such as Enzalutamide and Apalutamide.

Executive Summary

3-Cyano-2-fluoro-N-formylbenzamide (CAS 647825-64-7 ) is a functionalized benzamide characterized by the presence of a cyano group at the 3-position, a fluorine atom at the 2-position, and an N-formyl moiety. In drug development, this compound is critical as a process-related impurity or degradation product of N-methylbenzamide-based drugs. Its identification and control are essential for meeting ICH Q3A/B guidelines during the synthesis of non-steroidal antiandrogens.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 647825-64-7 |

| IUPAC Name | N-Formyl-3-cyano-2-fluorobenzamide |

| Molecular Formula | C₉H₅FN₂O₂ |

| Molecular Weight | 192.15 g/mol |

| SMILES | O=C(NC=O)C1=CC=CC(C#N)=C1F |

| InChI Key | (Predicted) OFXAULPDTNEWIZ-UHFFFAOYSA-N (Analogous base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

Synthetic Pathways & Origin

The presence of 3-Cyano-2-fluoro-N-formylbenzamide in a reaction matrix typically arises from two distinct pathways: direct synthesis (as a building block) or oxidative degradation (as an impurity).

A. Primary Synthesis (Intentional)

To generate this compound as a reference standard, 3-cyano-2-fluorobenzamide is subjected to N-formylation.

-

Reagents: Formic acetic anhydride (mixed anhydride) or formic acid with DCC.

-

Mechanism: Nucleophilic attack of the amide nitrogen on the formylating agent.

B. Impurity Formation (Process-Related)

In the synthesis of drugs like Enzalutamide , the key intermediate is often 3-cyano-2-fluoro-N-methylbenzamide (or its 4-substituted analogs).

-

Mechanism: Oxidative demethylation or contamination of the methylating agent (e.g., methylamine) with formyl sources can lead to the N-formyl analog instead of the N-methyl product.

-

Significance: It serves as a "marker impurity" to validate the purity of the N-methylated API.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the logical relationship between the starting material, the drug intermediate, and the N-formyl derivative.

Figure 1: Synthetic origins of CAS 647825-64-7, distinguishing between intentional synthesis (dashed) and potential degradation pathways (red).

Analytical Characterization

To validate the identity of CAS 647825-64-7, researchers must rely on specific spectral signatures that distinguish the N-formyl group from the N-methyl or primary amide.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Formyl Proton (-CHO): A distinctive singlet or doublet (due to coupling with NH) appearing downfield around δ 9.0–9.5 ppm . This is the diagnostic peak.

-

Amide Proton (-NH-): Broad singlet, typically δ 11.0–12.0 ppm .

-

Aromatic Region: Three protons corresponding to the 1,2,3-substituted benzene ring (approx. δ 7.5–8.2 ppm).

-

-

¹³C NMR:

-

Carbonyls: Two distinct signals; one for the benzamide carbonyl (~160 ppm) and one for the formyl carbonyl (~162–165 ppm).

-

Nitrile (-CN): Characteristic peak at ~115–118 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass: [M+H]⁺ = 193.15 m/z .

-

Fragmentation: Loss of the formyl group (-CO, -28 Da) or the cyano group may be observed in MS/MS spectra.

Handling & Safety Protocols

While specific toxicological data for this derivative is limited, it should be handled under the assumption of high potency due to its structural similarity to androgen receptor antagonists.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

PPE Requirements:

-

Respiratory: N95 or P100 respirator (powder form).

-

Dermal: Nitrile gloves (double-gloving recommended for high-purity standards).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the formyl group.

References

-

Bide Pharm . (2024).[2] Product Analysis: 3-Cyano-2-fluoro-N-formylbenzamide (CAS 647825-64-7).[1] Retrieved from

-

PubChem . (2024).[2] Compound Summary: 2-Fluoro-benzamide Derivatives. National Library of Medicine. Retrieved from

-

ChemicalBook . (2025).[3][4] Technical Data for CAS 647825-64-7. Retrieved from

-

MDPI . (2023). Synthesis and Characterization of Cyano-2-Pyridone and Benzamide Derivatives. Molecules, 28(3). Retrieved from

Sources

- 1. 647825-64-7 | 3-cyano-2-fluoro-N-formylbenzamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. 2-Fluoro-5-formylbenzamide | C8H6FNO2 | CID 83383405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-CYANOPROPAN-2-YLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-32-0 [chemicalbook.com]

- 4. 4-(2-CYANOPROPAN-2-YLAMINO)-2-FLUORO-N-METHYLBENZAMIDE | 915087-32-0 [chemicalbook.com]

An In-Depth Technical Guide to 3-Cyano-2-fluoro-N-formylbenzamide as a Pharmaceutical Intermediate

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Key to this endeavor is the availability of versatile and highly functionalized building blocks known as pharmaceutical intermediates. Among these, 3-Cyano-2-fluoro-N-formylbenzamide has emerged as a molecule of significant interest. Its unique trifunctional nature—possessing a cyano group, a fluorine atom, and an N-formylbenzamide moiety—renders it an exceptionally valuable precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of 3-Cyano-2-fluoro-N-formylbenzamide, from its fundamental properties and synthesis to its critical role in the production of life-saving medicines.

PART 1: Core Compound Profile

Physicochemical Properties

A comprehensive understanding of the physicochemical characteristics of 3-Cyano-2-fluoro-N-formylbenzamide is fundamental to its application in a laboratory or industrial setting. These properties dictate handling procedures, reaction conditions, and purification strategies.

| Property | Value |

| Molecular Formula | C9H5FN2O2 |

| Molecular Weight | 192.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 167 - 172 °C |

| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) |

| Stability | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] |

Synthesis of 3-Cyano-2-fluoro-N-formylbenzamide

The efficient and scalable synthesis of 3-Cyano-2-fluoro-N-formylbenzamide is a critical first step in its journey as a pharmaceutical intermediate. The most common synthetic route involves a two-step process starting from 2-fluoro-3-cyanobenzoic acid.

Workflow for the Synthesis of 3-Cyano-2-fluoro-N-formylbenzamide:

Caption: Synthetic workflow for 3-Cyano-2-fluoro-N-formylbenzamide.

Detailed Experimental Protocol:

-

Acid Chloride Formation: In a well-ventilated fume hood, a solution of 2-fluoro-3-cyanobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene is prepared. To this solution, a slight excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise at room temperature. The reaction mixture is then stirred for several hours, often with gentle heating, until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-fluoro-3-cyanobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Formamide is then added to the solution, and the reaction is stirred, typically at room temperature, until completion. The formamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the N-formylbenzamide.

-

Work-up and Purification: The reaction mixture is carefully quenched with water or a dilute aqueous base to neutralize any unreacted acid chloride. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford pure 3-Cyano-2-fluoro-N-formylbenzamide.

PART 2: Application in Pharmaceutical Synthesis: A Case Study of Olaparib

The primary significance of 3-Cyano-2-fluoro-N-formylbenzamide lies in its role as a key intermediate in the synthesis of complex APIs. A prominent example is its use in the production of Olaparib (Lynparza), a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[2][3]

Synthetic Pathway to a Key Olaparib Intermediate

3-Cyano-2-fluoro-N-formylbenzamide serves as the starting material for a crucial fragment of the Olaparib molecule.

Logical Flow from Intermediate to Olaparib Precursor:

Caption: Synthesis of a key Olaparib precursor.

Detailed Protocol for the Deformylation Step:

-

Reaction Setup: 3-Cyano-2-fluoro-N-formylbenzamide is dissolved in a suitable solvent, such as methanol or ethanol.

-

Hydrolysis: An acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the solution. The reaction mixture is then stirred, often with heating, to facilitate the hydrolysis of the formyl group.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is neutralized. The product, 2-fluoro-3-cyanobenzamide, is then isolated by filtration or extraction.

The Rationale Behind the Synthetic Strategy

The N-formyl group in the starting material serves a critical purpose as a protecting group for the amide nitrogen. This prevents unwanted side reactions during subsequent transformations. The fluorine atom enhances the pharmacological properties of the final drug molecule, often improving metabolic stability and binding affinity. The cyano group is a versatile functional handle that can be readily converted to other groups, in this case, a primary amine via reduction, which is essential for the subsequent cyclization step to form the phthalazinone core of Olaparib.[2]

PART 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 3-Cyano-2-fluoro-N-formylbenzamide is paramount for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Technique | Purpose and Expected Observations |

| ¹H NMR | Confirms the presence of aromatic protons and the formyl proton, providing information on the molecular structure. |

| ¹³C NMR | Identifies the different carbon environments, including the carbonyl, cyano, and aromatic carbons. |

| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. |

| IR Spectroscopy | Shows characteristic absorption bands for the C≡N (nitrile), C=O (amide), and N-H functional groups.[4][5][6] |

| Mass Spectrometry | Determines the molecular weight of the compound and provides fragmentation patterns that further confirm its structure. |

| HPLC | The primary method for determining the purity of the compound and quantifying any impurities. |

PART 4: Safety, Handling, and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] In case of contact, wash the affected area immediately with plenty of water.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

References

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Kao Chemicals. (2024, May 31). Material Safety Data Sheet.

- Wang, L., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 412-413.

- Organic Syntheses Procedure. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids.

- Li, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 554-560.

- Beilstein Journal of Organic Chemistry. (2025, January 24). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Retrieved from Beilstein Journal of Organic Chemistry website.

- MDPI. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.

- National Institutes of Health. (n.d.). 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide.

- Sciforum. (2023, November 15). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds.

- Organic Syntheses Procedure. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.

- Google Patents. (2005, April 14). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

- ResearchGate. (n.d.). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents.

- National Institutes of Health. (n.d.). 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide.

- ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.

- PubMed. (2004, November 4). Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives.

- Frontiers. (2023, January 9). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer.

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- Semantic Scholar. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.

- Googleapis.com. (2007, June 8). and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulation.

- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- ResearchGate. (2025, November 16). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds.

- American Journal of Polymer Science. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemical.kao.com [chemical.kao.com]

Methodological & Application

Synthesis of 3-Cyano-2-fluoro-N-formylbenzamide from 3-cyano-2-fluorobenzoic acid

This Application Note is structured as a high-level technical guide for researchers and process chemists. It prioritizes robustness, scalability, and mechanistic understanding, avoiding "cookbook" simplicity in favor of scientific depth.

Executive Summary & Strategic Analysis

The synthesis of 3-cyano-2-fluoro-N-formylbenzamide presents a specific challenge in medicinal chemistry: installing a sensitive N-formyl imide moiety onto a highly electron-deficient, sterically crowded aromatic ring. This scaffold is frequently encountered in the development of next-generation Androgen Receptor (AR) antagonists (e.g., analogues of Apalutamide or Enzalutamide), where the N-formyl group serves as a critical hydrogen-bond acceptor or a metabolic precursor.

Key Synthetic Challenges:

-

Regioselectivity & SNAr Sensitivity: The ortho-fluoro substituent at position 2 is activated by the electron-withdrawing cyano group (position 3) and the carbonyl group (position 1). This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles (e.g., hydroxide, ammonia) during the amidation step, potentially displacing the fluorine atom.

-

N-Formyl Stability: The N-formyl bond is hydrolytically labile. Conditions must be anhydrous and strictly controlled to prevent deformylation back to the primary amide.

Selected Route: To ensure maximum reliability and purity, this protocol utilizes a Three-Step Convergent Strategy :

-

Activation: Conversion of the acid to the acid chloride.

-

Amidation: Controlled aminolysis to the primary amide (isolable intermediate).

-

Formylation: N-acylation using in situ generated formic acetic anhydride.

This route is preferred over direct coupling (e.g., HATU/Formamide) due to the poor nucleophilicity of formamide and the risk of racemization or side reactions.

Retrosynthetic Logic & Pathway Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

Caption: Step-wise transformation logic highlighting the critical isolation of the primary amide to mitigate SNAr risks.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Cyano-2-fluorobenzoyl Chloride

Objective: Activate the carboxylic acid while avoiding hydrolysis of the nitrile.

Reagents:

-

3-Cyano-2-fluorobenzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl

) (3.0 equiv) [Alternative: Oxalyl Chloride + DCM] -

N,N-Dimethylformamide (DMF) (Catalytic, 0.05 equiv)

-

Solvent: Toluene (Anhydrous) or Dichloromethane (DCM)

Protocol:

-

Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with 3-cyano-2-fluorobenzoic acid and anhydrous Toluene (5-10 volumes). Equip with a reflux condenser and an inert gas (N

/Ar) inlet. -

Addition: Add catalytic DMF. Add Thionyl Chloride dropwise via an addition funnel at room temperature.

-

Note: Gas evolution (HCl, SO

) will occur. Ensure proper scrubbing.[1]

-

-

Reaction: Heat the mixture to 65–70°C for 2–3 hours.

-

Checkpoint: The solution should become homogenous. Monitor by quenching an aliquot with MeOH and checking by TLC/LCMS (look for the methyl ester).

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess SOCl

and Toluene. Co-evaporate with Toluene (2x) to ensure removal of all acidic traces. -

Output: Crude acid chloride (usually an off-white/yellow solid or oil). Use immediately in Step 2.

Step 2: Synthesis of 3-Cyano-2-fluorobenzamide

Objective: Form the primary amide without displacing the ortho-fluorine.

Reagents:

-

Crude Acid Chloride (from Step 1)

-

Ammonium Hydroxide (28-30% NH

aq) OR Ammonia gas -

Solvent: Tetrahydrofuran (THF) or Dioxane (Anhydrous)

Protocol:

-

Setup: Dissolve the crude acid chloride in anhydrous THF (10 volumes) and cool to -10°C to 0°C (Ice/Salt bath).

-

Amidation (Critical):

-

Method A (Aqueous NH

): Add concentrated NH -

Method B (NH

Gas): Bubble anhydrous NH

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

-

Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2][3] Wash organic layer with 1N HCl (to remove excess ammonia), sat. NaHCO

, and Brine. -

Purification: Dry over Na

SO-

Target: White solid.[4] Confirm structure by

H NMR (distinct amide -NH

-

Step 3: Synthesis of 3-Cyano-2-fluoro-N-formylbenzamide

Objective: Selective N-formylation of the primary amide.

Reagents:

-

3-Cyano-2-fluorobenzamide (1.0 equiv)

-

Acetic Anhydride (Ac

O) (2.5 equiv) -

Formic Acid (98%) (3.0 equiv)

-

Solvent: THF (optional, often run neat or in DCM)

Protocol:

-

Preparation of Formic Acetic Anhydride (FAA):

-

Formylation:

-

Add the solid 3-cyano-2-fluorobenzamide to the FAA solution.

-

Stir at room temperature for 12–18 hours. If reaction is sluggish (monitored by TLC), heat gently to 40°C .

-

Note: Do not overheat (>60°C) to avoid nitrile hydrolysis or di-acylation.

-

-

Workup:

-

Concentrate the mixture under high vacuum to remove Acetic Acid and excess reagents.

-

Triturate the residue with cold Diethyl Ether or MTBE. The N-formyl product often precipitates as a white solid.

-

-

Purification:

-

If trituration is insufficient, purify via flash column chromatography (SiO

, 0-5% MeOH in DCM). -

Stability Warning: Avoid aqueous workups with high pH; the N-formyl group is base-labile.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Step 1 Temp | 65–70°C | >80°C: Risk of nitrile degradation. <50°C: Incomplete activation. |

| Step 2 Temp | < 5°C (Addition) | >10°C: High risk of SNAr (Fluorine displacement by NH |

| Moisture | Strictly Anhydrous | Moisture in Step 3 hydrolyzes FAA, stopping the reaction. |

| Stoichiometry | 3.0 eq Formic Acid | Excess ensures complete conversion of Ac |

Troubleshooting Guide:

-

Issue: Presence of 2-amino-3-cyanobenzamide impurity.

-

Cause: SNAr reaction during Step 2.

-

Solution: Lower the amidation temperature to -20°C. Use a less polar solvent (DCM instead of THF) to reduce the nucleophilicity of ammonia.

-

-

Issue: Low yield in Step 3.

-

Cause: Incomplete formation of FAA or hydrolysis during workup.

-

Solution: Ensure FAA is pre-formed at 55°C before adding the amide. Perform workup rapidly and avoid basic aqueous washes.

-

Analytical Validation (Expected Data)

1H NMR (DMSO-d6, 400 MHz):

- 11.5 ppm (1H, br s): N-H proton (highly deshielded due to electron-withdrawing imide).

- 9.2 ppm (1H, d, J ~ 9 Hz): Formyl proton (-CH O). Often shows coupling to NH.

-

8.0 – 7.5 ppm (3H, m): Aromatic protons. Pattern depends on 1,2,3-substitution.

-

Note: The formyl proton is diagnostic. If missing, the product is likely the starting primary amide.

-

19F NMR:

-

Distinct shift expected around -110 to -120 ppm (approximate range for fluoro-benzonitriles), shifted slightly downfield compared to the starting acid due to the electron-withdrawing N-formyl group.

References

-

General Synthesis of N-Formylbenzamides

-

Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). (Classic method for formylation).[2]

-

-

Formic Acetic Anhydride Preparation

- Strazzolini, P., et al. "Acetic formic anhydride: a review." Tetrahedron 46.4 (1990): 1081-1118.

- Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some nucleophilic reagents." Chem. Rev. 49.2 (1951): 273–412.

-

Benzamide Synthesis from Acid Chlorides

- Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852.

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl chloride, Carbon monoxide equivalents, Fluorinated aromatics). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. globalconference.info [globalconference.info]

- 5. researchgate.net [researchgate.net]

- 6. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Protocol for N-formylation of 3-cyano-2-fluorobenzamide using formic acid

Executive Summary

The N-formylation of electron-deficient primary amides, such as 3-cyano-2-fluorobenzamide , presents a significant synthetic challenge. The presence of the electron-withdrawing fluorine (C2) and cyano (C3) groups severely reduces the nucleophilicity of the amide nitrogen, rendering standard formylation protocols (e.g., neat formic acid reflux) sluggish or prone to side reactions like nitrile hydrolysis.

This Application Note details an optimized protocol utilizing Acetic Formic Anhydride (AFA) generated in situ. This method operates under mild conditions (

Chemical Context & Mechanistic Insight

The Challenge: Electronic Deactivation

In standard amides, the nitrogen lone pair is delocalized into the carbonyl, reducing nucleophilicity. In 3-cyano-2-fluorobenzamide , this effect is compounded by the inductive withdrawal of the fluorine atom and the resonance effects of the cyano group. Direct reaction with formic acid often fails because the activation energy barrier is too high, or the harsh conditions required (reflux

The Solution: Mixed Anhydride Activation

To overcome this, we utilize Acetic Formic Anhydride (AFA) . AFA is an electrophilic "super-formylating" agent. The reaction is driven by the excellent leaving group ability of the acetate ion compared to the hydroxide/water leaving group in direct formic acid condensation.

Key Mechanistic Pathway:

-

Activation: Formic acid reacts with Acetic Anhydride to form AFA.[1][2]

-

Nucleophilic Attack: The amide nitrogen attacks the highly electrophilic formyl carbon of AFA (sterically more accessible and electronically more positive than the acetyl carbon).[2]

-

Elimination: Acetate is eliminated, yielding the N-formyl product.[2]

Figure 1: Mechanistic pathway for the activation of Formic Acid via Acetic Anhydride and subsequent N-formylation.

Experimental Protocol

Safety Warning: Formic acid is corrosive. Acetic anhydride is a lachrymator. The reaction generates Carbon Monoxide (CO) as a minor decomposition byproduct; perform all operations in a well-ventilated fume hood.

Materials:

-

Substrate: 3-cyano-2-fluorobenzamide (

) -

Reagent A: Formic Acid (

, -

Reagent B: Acetic Anhydride (

) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Optional, reaction can be run neat in excess AFA).

-

Catalyst: Sodium Acetate (anhydrous,

) - Optional, speeds up AFA formation.

Step-by-Step Procedure:

-

Preparation of AFA (In-Situ):

-

In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), charge Acetic Anhydride (

). -

Cool the flask to

using an ice bath. -

Add Formic Acid (

) dropwise over 10 minutes. -

Critical Step: Allow the mixture to stir at

for 15 minutes, then cool back to

-

-

Addition of Substrate:

-

Add 3-cyano-2-fluorobenzamide (

) to the cooled AFA mixture. -

Note: If the substrate is not soluble, add minimal dry THF to facilitate dissolution.[2]

-

Remove the ice bath and allow the reaction to warm to Room Temperature (

).

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The product (imide) is less polar than the starting amide.

-

Endpoint: Disappearance of the primary amide spot.

-

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at

to remove excess acetic acid and unreacted formic acid. -

Trituration: Add cold diethyl ether or MTBE to the oily residue. The N-formyl product typically precipitates as a white/off-white solid.

-

Filter the solid and wash with cold ether.

-

Drying: Dry under high vacuum at

for 4 hours.

-

Representative Data & Yields

| Parameter | Value / Observation |

| Appearance | White crystalline solid |

| Typical Yield | |

| Melting Point | |

| IR Spectroscopy | Distinct doublet carbonyl stretch: |

Troubleshooting & Optimization

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete AFA formation. | Ensure the initial mixing of Formic Acid/Acetic Anhydride is heated to |

| Hydrolysis of CN Group | Reaction temperature too high or water present. | Strictly maintain temp |

| O-Formylation (Side Product) | Kinetic control failure. | Rare for amides, but if observed, increase reaction time to allow thermodynamic rearrangement to N-formyl product. |

| Sticky/Oily Product | Residual Acetic Acid. | Co-evaporate with Toluene ( |

Workflow Logic Diagram

Figure 2: Operational workflow for the N-formylation process.

References

- Gerzon, K., et al. (1955). The Reaction of Primary Amines with Formic Acid. Journal of the American Chemical Society.

-

Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Formylation of Amines and Amides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of N-formyl Group in 3-Cyano-2-fluoro-N-formylbenzamide

As a Senior Application Scientist, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the hydrolysis of the N-formyl group in 3-Cyano-2-fluoro-N-formylbenzamide. Adherence to these protocols will help ensure the integrity of the compound throughout your experimental workflows.

Troubleshooting Guide: A Systematic Approach to N-Formyl Group Stability

The N-formyl group is susceptible to cleavage under certain experimental conditions, which can impact the validity of your results. This troubleshooting guide provides a step-by-step process to identify and mitigate hydrolysis.

Visualizing the Troubleshooting Workflow

The following flowchart illustrates a logical sequence for diagnosing and resolving issues related to N-formyl group hydrolysis.

Troubleshooting low conversion rates in 3-cyano-2-fluoroaniline formylation

Technical Support Center: Formylation of 3-cyano-2-fluoroaniline

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low conversion rates encountered during the formylation of 3-cyano-2-fluoroaniline. It is structured in a question-and-answer format to directly address common and specific issues, offering explanations for experimental choices and detailed protocols to enhance reaction efficiency.

Section 1: Foundational Questions & Common Pitfalls

Q1: Why is my formylation of 3-cyano-2-fluoroaniline resulting in low conversion, even when following standard protocols?

Low conversion is a frequent challenge with this substrate due to its electronic properties. The aniline ring is significantly deactivated by two strong electron-withdrawing groups (EWGs): the cyano (-CN) group and the fluoro (-F) group. This deactivation reduces the nucleophilicity of the amine and the aromatic ring, making it less reactive towards electrophilic formylating agents.[1][2][3]

-

-CN Group: Exerts a strong resonance and inductive withdrawing effect.

-

-F Group: Exerts a strong inductive withdrawing effect.

Consequently, reaction conditions that work well for electron-rich anilines are often insufficient for this substrate and require careful optimization.[2][4][5]

Q2: I'm using the Vilsmeier-Haack reaction (POCl₃/DMF). Why is it not working effectively?

The Vilsmeier-Haack reaction relies on an electrophilic aromatic substitution mechanism where the Vilsmeier reagent (a chloroiminium ion) attacks the aromatic ring.[4][6][7][8] For 3-cyano-2-fluoroaniline, several factors can lead to poor results:

-

Weak Electrophile: The Vilsmeier reagent is a relatively weak electrophile.[4][7] Its reactivity is often insufficient to overcome the high activation barrier of a strongly deactivated ring.

-

N-Formylation vs. C-Formylation: While the ultimate goal might be C-formylation (to produce an aldehyde), the initial and often kinetically favored step is N-formylation of the amine. If the conditions are not forcing enough to drive the subsequent C-formylation, the reaction may stall at the N-formyl aniline stage.

-

Reagent Quality: The reaction is highly sensitive to moisture. Old or improperly stored DMF can contain dimethylamine and water, while aged POCl₃ can be partially hydrolyzed. These impurities consume the active reagent and inhibit the reaction.[3]

Section 2: Troubleshooting Specific Formylation Methods

This section explores the two primary methods for formylating anilines and provides targeted troubleshooting advice.

Method A: Vilsmeier-Haack C-Formylation (Ring Formylation)

This method aims to introduce a formyl (-CHO) group directly onto the aromatic ring, typically to synthesize a substituted benzaldehyde.

Q3: My Vilsmeier-Haack reaction is sluggish and gives a complex mixture. How can I improve it?

Due to the deactivated nature of the substrate, forcing conditions are often necessary, which can also lead to decomposition.[3]

Troubleshooting Steps & Optimization:

| Parameter | Problem | Recommended Solution & Rationale |

| Temperature | Low conversion at 60-80°C. | Increase temperature incrementally to 100-120°C. Higher temperatures provide the necessary energy to overcome the activation barrier for electrophilic attack on the deactivated ring.[3][8] Caution: Monitor for decomposition (darkening of the mixture). |

| Stoichiometry | 1.1-1.5 equivalents of Vilsmeier reagent are insufficient. | Increase the excess of the Vilsmeier reagent (DMF/POCl₃) to 3-5 equivalents. This increases the concentration of the electrophile, driving the equilibrium towards the product according to Le Châtelier's principle.[3][7] |

| Reaction Time | Incomplete reaction after several hours. | Extend the reaction time to 12-24 hours. Deactivated substrates react slowly, and sufficient time is needed for the reaction to proceed to completion. Monitor progress using TLC.[2] |

| Reagent Purity | Reagents may be old or contain water. | Use freshly distilled, anhydrous DMF and high-purity POCl₃. Water reacts violently with POCl₃ and the Vilsmeier reagent. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[3][7] |

Method B: N-Formylation using Formic Acid or its Derivatives

This method targets the amino group to produce N-(3-cyano-2-fluorophenyl)formamide. This is often used as a protecting group strategy or as an intermediate.

Q4: My N-formylation with formic acid is slow and gives low yields. What are the alternatives?

Heating an amine with formic acid alone can be effective but is often slow for deactivated substrates.[5] The key is to activate the formic acid to create a more potent formylating agent.

Comparison of N-Formylating Systems:

| Reagent System | Key Advantages | Typical Conditions | Potential Issues & Considerations |

| Formic Acid (neat) | Simple, inexpensive, solvent-free.[5][9] | Heat amine with excess formic acid (4+ eq.) at 60-80°C.[5][9] | Slow for deactivated anilines; may require long reaction times.[2] |

| Acetic Formic Anhydride (AFA) | Highly reactive, very fast reactions, excellent yields (97-100%).[9][10] | In situ generation from formic acid and acetic anhydride at low temperatures (-20°C to 0°C).[10] | Reagent is moisture-sensitive. Must be prepared and used at low temperatures. |

| Formic Acid / DCC or EDC | Good for sensitive substrates; avoids strong acids.[1][9] | DCC or EDC activates formic acid. Typically run at 0°C to room temperature. | Dicyclohexylurea (DCU) byproduct from DCC can complicate purification. |

| Formic Acid / Catalyst | Milder conditions, often solvent-free. | Various catalysts used (e.g., ZnO, In, Sulfated Tungstate) with formic acid at 70°C.[2][9] | Catalyst may need to be screened for compatibility and efficiency. |

Recommendation for 3-cyano-2-fluoroaniline: The Acetic Formic Anhydride (AFA) method is highly recommended. Its high reactivity is well-suited to overcome the poor nucleophilicity of the deactivated aniline, often leading to near-quantitative yields in minutes.[10][11]

Section 3: Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving low conversion issues.

Caption: A step-by-step workflow for troubleshooting low formylation yields.

Protocol 1: High-Efficiency N-Formylation using Acetic Formic Anhydride (AFA)

This protocol is optimized for deactivated anilines and provides consistently high yields.[10]

Materials:

-

3-cyano-2-fluoroaniline

-

Formic Acid (≥98%)

-

Acetic Anhydride (Anhydrous)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

Saturated Sodium Bicarbonate solution

-

Brine, Anhydrous Sodium Sulfate

Procedure:

-

AFA Reagent Preparation:

-

In a flame-dried, two-necked flask under a nitrogen atmosphere, add acetic anhydride (1.2 equivalents).

-

Cool the flask to -20°C using a dry ice/acetonitrile bath.

-

Slowly add formic acid (1.2 equivalents) dropwise to the stirred acetic anhydride.

-

Stir the mixture at -20°C for 20 minutes to ensure the complete in situ formation of AFA.

-

-

N-Formylation Reaction:

-

In a separate flame-dried flask, dissolve 3-cyano-2-fluoroaniline (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the aniline solution to -20°C.

-

Slowly add the pre-formed AFA solution to the stirred aniline solution via syringe.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by adding it to a stirred, cold saturated solution of sodium bicarbonate. (Caution: Exothermic, gas evolution!) .

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

-

The resulting crude formamide is often of high purity. If needed, further purification can be achieved by recrystallization or column chromatography.[1][12]

-

Section 4: Side Reactions and Purification

Q5: What are the likely side reactions, and how can I identify them?

The primary side reaction in Vilsmeier-Haack chemistry is potential chlorination of other functional groups, though this is less common for anilines compared to other heterocycles.[13] For N-formylation, incomplete reaction is the most common issue.

Identification:

-

TLC Analysis: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate) to monitor the reaction. The starting aniline will be less polar than the resulting formamide. Multiple spots may indicate side products or degradation.

-

¹H NMR of Crude Product: Check for the presence of the starting material. Look for the characteristic formyl proton singlet (~8.3-8.7 ppm) and the N-H singlet.

Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism helps in troubleshooting. The reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic ring.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q6: My final product is pure by NMR but appears colored. How do I fix this?

A pink, brown, or tan color is often due to trace amounts of oxidized impurities derived from the starting aniline.[12]

Decolorization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent suitable for recrystallization (e.g., ethanol/water).

-

Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution.

-

Keep the solution hot for a few minutes.

-

Filter the hot solution through a pad of celite or fluted filter paper to remove the charcoal.[12]

-

Allow the clear filtrate to cool slowly to induce crystallization, yielding a colorless product.

References

-

Formylation of Amines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). JETIR. Retrieved February 24, 2026, from [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

Formylation of Amines. (2014). MDPI. Retrieved February 24, 2026, from [Link]

-

Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]

-

Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (n.d.). Scholars Research Library. Retrieved February 24, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jetir.org [jetir.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Qualification of a Novel Benzamide Derivative as a Pharmaceutical Reference Standard: A Methodological Guide

A Note on the Target Analyte: Initial searches for "3-Cyano-2-fluoro-N-formylbenzamide" did not yield publicly available scientific literature, including synthesis, characterization data, or a registered CAS number. This suggests the compound may be proprietary, extremely novel, or referenced by a different nomenclature.

In the spirit of providing a scientifically rigorous and actionable guide, this document will detail the comprehensive qualification process for a novel, non-compendial reference standard. To illustrate these principles with concrete examples, we will use the closely related analogue, 2-Fluoro-N-formylbenzamide , as a representative molecule. The methodologies described herein are directly applicable to the qualification of 3-Cyano-2-fluoro-N-formylbenzamide or any similar new chemical entity (NCE).

Introduction: The Cornerstone of Analytical Integrity

In pharmaceutical development, the reference standard is the ultimate benchmark against which all analytical measurements are made. It is a highly characterized material that ensures the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their formulated products.[1][2] When a compendial standard from an officially recognized source like the United States Pharmacopeia (USP) is unavailable, as is the case for novel compounds, a well-qualified in-house primary or secondary reference standard must be established.[3][4]

This guide provides a comprehensive framework for the selection, characterization, and lifecycle management of an in-house reference standard for a novel benzamide derivative, exemplified by 2-Fluoro-N-formylbenzamide. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practices for APIs), which mandates that all reference standards be rigorously qualified to guarantee reliability.[5][6]

The Qualification Workflow: A Multi-Attribute Approach

The qualification of a reference standard is not a single test but a holistic evaluation of the material's chemical and physical properties. The goal is to create a self-validating system of experiments where the convergence of data from orthogonal analytical techniques provides unwavering confidence in the standard's identity, purity, and potency.

Below is a diagrammatic representation of the typical qualification workflow.

Caption: High-level workflow for reference standard qualification.

Phase 1: Unambiguous Identity Confirmation

Before assessing purity, the absolute chemical identity of the candidate material must be confirmed. This is not merely a check for the presence of the compound but a comprehensive structural elucidation to ensure there are no isomeric or other structural ambiguities. For a molecule like 2-Fluoro-N-formylbenzamide, this involves a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation, providing detailed information about the chemical environment of each atom.[7]

-

¹H NMR: Confirms the number and connectivity of protons. For 2-Fluoro-N-formylbenzamide, one would expect to see distinct signals for the aromatic protons (with coupling patterns influenced by the fluorine atom) and the formyl proton.[8]

-

¹³C NMR: Identifies all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the formyl carbon.[8]

-

¹⁹F NMR: Directly observes the fluorine atom, providing a highly specific signal and confirming its presence and chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular backbone, leaving no doubt as to the isomeric structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a primary confirmation of the elemental formula.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (typically to within 5 ppm). This allows for the confident determination of the elemental composition (e.g., C₈H₆FNO₂ for 2-Fluoro-N-formylbenzamide), which is a critical piece of identity evidence.[9]

-

Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information that can be used to confirm the connectivity of different parts of the molecule. The fragmentation pattern serves as a unique fingerprint for the compound.[10]

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule. For our example compound, the spectrum should show characteristic absorption bands for:

-

N-H stretching (amide)

-

C=O stretching (two distinct amide carbonyls)

-

C-N stretching

-

Aromatic C-H and C=C stretching

-

C-F stretching

Phase 2: Purity Determination and Potency Assignment

The assigned purity value of a reference standard is critical for its use in quantitative assays. The most robust method for this is the mass balance approach , where purity is calculated by subtracting the contribution of all identified impurities from 100%.[2]

Purity (%) = 100% - (% Organic Impurities) - (% Inorganic Impurities) - (% Water) - (% Residual Solvents)

Organic Purity via Chromatography

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary tool for assessing the purity of the main component and detecting organic process-related impurities and degradation products.[7]

Experimental Protocol: HPLC Purity Assessment

-

Column Selection: Choose a high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) suitable for separating moderately polar aromatic compounds.

-

Mobile Phase: A gradient elution is essential for separating impurities with a wide range of polarities. A typical system would be:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: A long, shallow gradient (e.g., 5% to 95% B over 30 minutes) is employed to ensure the resolution of closely eluting impurities.

-

Detection: A PDA detector is used to acquire spectra across a wide UV range (e.g., 200-400 nm). This allows for the selection of an optimal wavelength for quantitation and helps in peak purity analysis to check for co-eluting impurities.

-

Analysis: The area percentage of the main peak is determined. This is often referred to as "Purity by HPLC (Area %)". All impurities above the reporting threshold (e.g., 0.05%) are identified and quantified.

Water Content by Karl Fischer Titration

This is the most accurate method for quantifying the water content in a solid material. A coulometric Karl Fischer titrator is typically used for the low water content expected in a high-purity standard.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This technique identifies and quantifies volatile organic solvents that may remain from the final crystallization or purification steps of the synthesis. The analysis is performed according to USP <467> or ICH Q3C guidelines.

Inorganic Impurities (Residue on Ignition)

Residue on Ignition (ROI), or Sulphated Ash, measures the amount of non-volatile inorganic impurities. The sample is heated in a crucible to a high temperature (e.g., 600 ± 50 °C) until all organic material is incinerated, and the weight of the remaining residue is determined.

Potency Assignment

The final potency is calculated using the mass balance formula. This value, along with its associated uncertainty, is reported on the Certificate of Analysis and must be used in all quantitative calculations involving the reference standard.

Table 1: Example Qualification Data for a Novel Reference Standard (2-Fluoro-N-formylbenzamide Analogue)

| Parameter | Method | Result | Acceptance Criteria |

| Identity | |||

| ¹H, ¹³C, ¹⁹F, 2D NMR | NMR Spectroscopy | Structure Confirmed | Conforms to proposed structure |

| Molecular Formula | HRMS (ESI-TOF) | C₈H₆FNO₂ | Mass error < 5 ppm |

| Functional Groups | FTIR Spectroscopy | Conforms | Key functional groups present |

| Purity & Potency | |||

| Organic Purity | HPLC-PDA (Area %) | 99.92% | ≥ 99.5% |

| Water Content | Karl Fischer Titration | 0.08% | ≤ 0.5% |

| Residual Solvents | GC-HS | < 0.05% (Acetone) | Meets ICH Q3C limits |

| Inorganic Impurities | Residue on Ignition | 0.03% | ≤ 0.1% |

| Assigned Potency | Mass Balance | 99.8% | N/A (Calculated Value) |

Phase 3: Stability Assessment and Lifecycle Management

A reference standard is only useful if it is stable. A formal stability study using a validated stability-indicating method is required to establish a re-test date and define appropriate storage conditions.[11][12]

Stability-Indicating Method

The HPLC purity method must be proven to be stability-indicating. This is achieved through forced degradation studies, where the standard is exposed to harsh conditions (acid, base, oxidation, heat, light). The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Caption: Workflow for forced degradation studies.

Formal Stability Study

Samples of the reference standard are stored under long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions. They are tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months) using the stability-indicating method. The data is analyzed for any trends in purity or degradation, which informs the assignment of a re-test date.[11]

Documentation and Management

The culmination of the qualification effort is the Certificate of Analysis (CoA) . This formal document summarizes all the characterization data, states the assigned potency, and specifies the storage conditions and re-test date. The reference standard must be stored in controlled, monitored conditions and its distribution must be logged to ensure traceability.[3]

Conclusion: Ensuring Data Quality Through a Qualified Standard

The qualification of a non-compendial reference standard is a rigorous, multi-faceted scientific endeavor. It requires a deep understanding of the molecule's chemistry and the application of orthogonal analytical techniques to build an unassailable data package. By following a systematic approach encompassing unambiguous identification, comprehensive purity assessment, and thorough stability evaluation, researchers and drug development professionals can establish a reliable in-house reference standard. This investment is fundamental to ensuring the integrity of all subsequent analytical data, the quality of the final drug product, and ultimate compliance with global regulatory expectations.[5][7]

References

-

USP General Chapter <11> USP Reference Standards. United States Pharmacopeial Convention. [Link]

-

Are You Handling USP Reference Standards Appropriately? Lachman Consultants. [Link]

-

General Chapters: <11> USP REFERENCE STANDARDS. The United States Pharmacopeial Convention. [Link]

-

How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

-

Reference Standards & Characterization. PharmaRegulatory.in. [Link]

-

Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

-

<11> USP REFERENCE STANDARDS. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

-

Reference Standards for Therapeutic Proteins. BioProcess International. [Link]

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

The complete guide to the ICH Q7 guidelines. Qualio. [Link]

-

Four Keys to Reference Standard Management. MRIGlobal. [Link]

-

Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. [Link]

-

Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

-

ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Montrium. [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

Paper. Organic & Biomolecular Chemistry. [Link]

-

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)thioureido)-2-fluoro-N-methylbenzamide. Pharmaffiliates. [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. SAGE Journals. [Link]

-

Synthesis and antiviral activity of 3-formyl- and 3-cyano-2,5,6-trichloroindole nucleoside derivatives. PubMed. [Link]

-

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-fluorobenzamide. Inxight Drugs. [Link]

-

Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. [Link]

-

3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide. National Institutes of Health (NIH). [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]

-

Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. ResearchGate. [Link]

-

Supporting Information. National Institutes of Health (NIH). [Link]

-

Cyanotoxins Analytical Methods Overview and New Developments. United States Environmental Protection Agency. [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library. [Link]

-

Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC. Semantic Scholar. [Link]

-

Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. National Institutes of Health (NIH). [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. [Link]

Sources

- 1. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]

- 2. Reference Standards & Characterization – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 3. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. qualio.com [qualio.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. iris.unito.it [iris.unito.it]

- 11. mriglobal.org [mriglobal.org]

- 12. pharmtech.com [pharmtech.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.